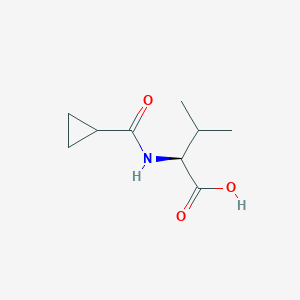
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methylbutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is through the addition of carbenes to alkenes . This reaction can be catalyzed by transition metals such as palladium or nickel, and it often requires specific conditions such as the presence of zinc powder and ethanol .
Industrial Production Methods
In an industrial setting, the production of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the carboxamide and methylbutanoic acid groups.
3-Methylbutanoic acid: Contains the methylbutanoic acid moiety but lacks the cyclopropane ring and carboxamide group.
Uniqueness
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
(2S)-2-(cyclopropanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(2)7(9(12)13)10-8(11)6-3-4-6/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI 键 |
KDYNQXLLPNDDMH-ZETCQYMHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CC1 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)



![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)


![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)



